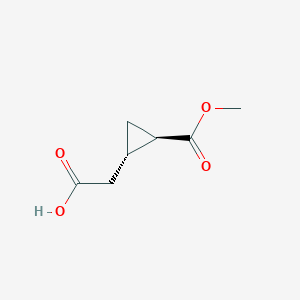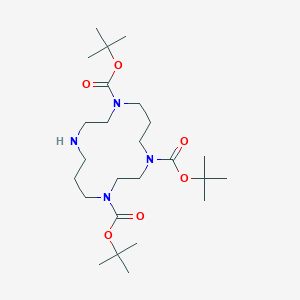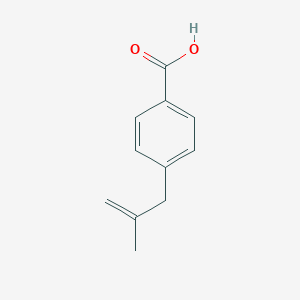
Ácido 4-(2-metil-2-propenil)benzoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methyl-2-propenyl)benzoic acid is an organic compound with the molecular formula C({11})H({12})O(_{2}) It is characterized by a benzoic acid core substituted with a 2-methyl-2-propenyl group at the para position
Aplicaciones Científicas De Investigación
4-(2-Methyl-2-propenyl)benzoic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving carboxylic acids.
Medicine: Research into its potential therapeutic properties is ongoing, including its use as a building block for drug development.
Industry: It is used in the manufacture of polymers, resins, and other materials due to its stability and reactivity.
Safety and Hazards
“4-(2-Methyl-2-propenyl)benzoic acid” should be handled with care. Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and not breathing dust/fume/gas/mist/vapours/spray . It is also recommended to handle this compound under inert gas and protect it from moisture .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methyl-2-propenyl)benzoic acid typically involves the alkylation of benzoic acid derivatives. One common method is the Friedel-Crafts alkylation, where benzoic acid reacts with 2-methyl-2-propenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_3)). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of 4-(2-Methyl-2-propenyl)benzoic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: 4-(2-Methyl-2-propenyl)benzoic acid can undergo oxidation reactions, particularly at the alkyl side chain. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH(_4)).
Substitution: The aromatic ring can participate in electrophilic substitution reactions. For example, nitration can be achieved using a mixture of concentrated nitric acid (HNO(_3)) and sulfuric acid (H(_2)SO(_4)).
Common Reagents and Conditions:
Oxidation: KMnO(_4) in an alkaline medium.
Reduction: LiAlH(_4) in dry ether.
Substitution: HNO(_3) and H(_2)SO(_4) for nitration.
Major Products:
Oxidation: Conversion of the alkyl side chain to a carboxylic acid.
Reduction: Formation of 4-(2-Methyl-2-propenyl)benzyl alcohol.
Substitution: Formation of nitro derivatives of 4-(2-Methyl-2-propenyl)benzoic acid.
Mecanismo De Acción
The mechanism of action of 4-(2-Methyl-2-propenyl)benzoic acid depends on its application. In chemical reactions, the carboxylic acid group can act as a nucleophile or electrophile, participating in various organic transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The specific molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Benzoic Acid: The parent compound, lacking the 2-methyl-2-propenyl group.
4-Methylbenzoic Acid: Similar structure but with a methyl group instead of the 2-methyl-2-propenyl group.
4-(2-Methylpropyl)benzoic Acid: Similar but with a different alkyl side chain.
Uniqueness: 4-(2-Methyl-2-propenyl)benzoic acid is unique due to the presence of the 2-methyl-2-propenyl group, which imparts distinct chemical properties and reactivity. This structural feature can influence the compound’s behavior in synthetic and biological contexts, making it a valuable molecule for specialized applications.
Propiedades
IUPAC Name |
4-(2-methylprop-2-enyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6H,1,7H2,2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMZPPSIMZAULA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631015 |
Source


|
| Record name | 4-(2-Methylprop-2-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168194-08-9 |
Source


|
| Record name | 4-(2-Methylprop-2-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
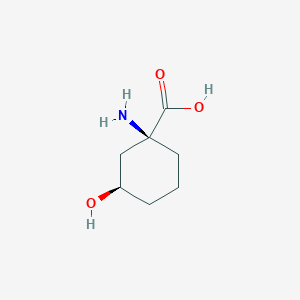
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B64524.png)
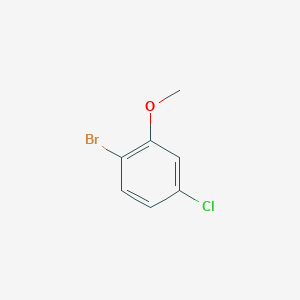
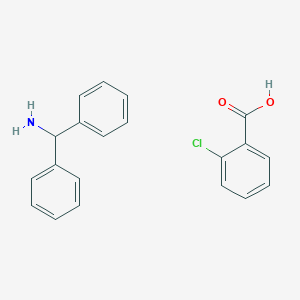
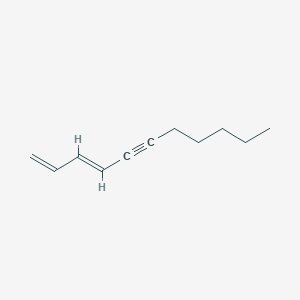
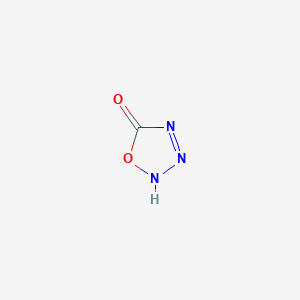


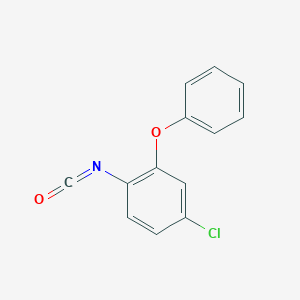
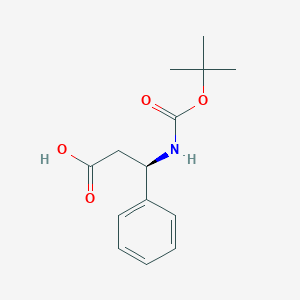
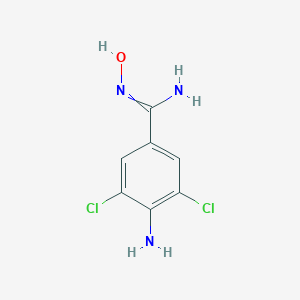
![(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B64542.png)
